Methyl 3-nitro-4-(phenylamino)benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-anilino-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-20-14(17)10-7-8-12(13(9-10)16(18)19)15-11-5-3-2-4-6-11/h2-9,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBDOVKHIAJFQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)NC2=CC=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Methyl 3 Nitro 4 Phenylamino Benzoate
Strategic Approaches to the Synthesis of Methyl 3-nitro-4-(phenylamino)benzoate
The synthesis of this compound can be accomplished through several strategic routes, primarily involving the sequential introduction of the nitro and phenylamino (B1219803) functionalities onto a benzoate (B1203000) precursor. The two principal strategies involve either the nitration of a pre-formed aniline (B41778) derivative or the coupling of aniline with a pre-nitrated aryl halide.
Precursor Synthesis and Nitration Reactions
A primary route to this compound involves the direct nitration of its precursor, Methyl 4-(phenylamino)benzoate. The synthesis of this precursor is typically achieved through the esterification of 4-aminobenzoic acid followed by N-arylation, or through a direct coupling reaction between methyl 4-halobenzoate and aniline.
Once the Methyl 4-(phenylamino)benzoate precursor is obtained, it undergoes electrophilic aromatic substitution. The nitration reaction is regioselective due to the directing effects of the substituents on the benzene (B151609) ring. The powerful electron-donating phenylamino group (-NHPh) is an activating ortho-, para-director, while the methyl ester (-COOCH₃) is a deactivating meta-director. The strong activating effect of the amino group directs the incoming electrophile, the nitronium ion (NO₂⁺), to the position ortho to it, which is the 3-position.
The nitronium ion is generated in situ from a mixture of concentrated nitric acid and concentrated sulfuric acid. aiinmr.com The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion. aiinmr.com The reaction is typically performed at low temperatures to control the rate of reaction and prevent the formation of unwanted byproducts. orgsyn.orgsavemyexams.com
A related strategy involves the nitration of a precursor where the amine is protected, such as in Methyl 4-acetylaminobenzoate. The acetyl group can be removed after nitration to yield the free amine, which can then be arylated. A patent for a similar compound, 4-alkanoylamino-3-alkyl-5-nitrobenzoic acid alkyl ester, highlights the regioselective nitration at the position ortho to the activating amino group. google.com
Coupling Reactions Involving Anilines
An alternative and highly effective strategy for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This approach involves the coupling of aniline with a methyl benzoate derivative that contains a leaving group at the 4-position and a nitro group at the 3-position.
The starting material for this route is typically Methyl 4-chloro-3-nitrobenzoate or Methyl 4-fluoro-3-nitrobenzoate. The nitro group, being strongly electron-withdrawing, is crucial as it activates the aromatic ring towards nucleophilic attack. Its position ortho to the halogen leaving group significantly facilitates the displacement by a nucleophile like aniline.
The reaction involves the attack of the nucleophilic nitrogen atom of aniline on the carbon atom bearing the halogen. A patent describing a similar process for the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide from 4-chloro-3-nitrobenzoic acid and methylamine (B109427) demonstrates the viability of this synthetic pathway. google.com The reaction proceeds to form the desired N-aryl bond, yielding this compound. This method is often preferred for its high regioselectivity, as the positions of the substituents are pre-defined in the starting material.
Optimized Protocols and Reaction Conditions
Optimizing reaction conditions is critical for achieving high yields and purity of this compound, regardless of the synthetic route chosen.
For the nitration route , careful control of temperature is paramount. The reaction is highly exothermic, and maintaining a low temperature, typically between 0°C and 15°C using an ice bath, is essential to prevent over-nitration and the formation of undesired isomers. orgsyn.orgsavemyexams.com The nitrating mixture (HNO₃/H₂SO₄) is added slowly to the solution of the precursor in concentrated sulfuric acid. rsc.orgmnstate.edu After the addition is complete, the mixture is often stirred for a short period at room temperature to ensure the reaction goes to completion before being quenched by pouring it onto ice, which causes the product to precipitate. savemyexams.comsouthalabama.edu
Table 1: Optimized Conditions for Nitration of Benzoate Derivatives
| Parameter | Condition | Rationale | Source |
|---|---|---|---|
| Reagents | Concentrated HNO₃ and Concentrated H₂SO₄ | In situ generation of the nitronium ion (NO₂⁺) electrophile. | aiinmr.com |
| Temperature | 0–15 °C | To control the exothermic reaction and minimize by-product formation. | orgsyn.orgsavemyexams.com |
| Addition | Slow, dropwise addition of nitrating mixture | To maintain temperature control and prevent localized overheating. | rsc.orgsouthalabama.edu |
| Workup | Pouring reaction mixture onto crushed ice | To quench the reaction and precipitate the solid product. | savemyexams.commnstate.edu |
| Purification | Recrystallization from methanol (B129727) or ethanol (B145695)/water | To remove impurities and isolate the pure product. | orgsyn.orgrsc.org |
For the aniline coupling (SNAr) route , the reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the charged intermediate (Meisenheimer complex) and facilitate the reaction. The presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, is often required to neutralize the hydrohalic acid (e.g., HCl) formed during the reaction, driving the equilibrium towards the product. The reaction temperature can vary but is often elevated to increase the reaction rate.
Functional Group Interconversions and Aromatic Transformations
This compound possesses three key functional groups—a nitro group, an ester, and a diarylamine—that can undergo a variety of chemical transformations, making it a valuable intermediate for the synthesis of more complex molecules.
Reduction of the Nitro Moiety to Amino Analogs
The nitro group of this compound can be selectively reduced to a primary amino group, yielding Methyl 3-amino-4-(phenylamino)benzoate. This transformation is a pivotal step in many synthetic sequences, as the resulting aromatic diamine can be used to construct heterocyclic systems or undergo further functionalization.
A wide array of reagents can be employed for the reduction of aromatic nitro groups, with the choice depending on the desired selectivity and the presence of other functional groups. wikipedia.orgnih.gov
Catalytic Hydrogenation: This is one of the most common and cleanest methods. The reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. wikipedia.orgsciencemadness.org This method is highly efficient and often proceeds under mild conditions (room temperature and atmospheric or slightly elevated pressure), with high yields. It is generally chemoselective, leaving the ester and aromatic rings intact. sciencemadness.org
Metal-Acid Systems: Classic methods involve the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium like hydrochloric acid (HCl) or acetic acid. sciencemadness.org For instance, the Fe/HCl system is a widely used, cost-effective method for nitro group reduction on an industrial scale.
Other Reducing Agents: Reagents like sodium hydrosulfite (Na₂S₂O₄), also known as sodium dithionite, or tin(II) chloride (SnCl₂) are effective for the reduction of nitroarenes and are often used when catalytic hydrogenation is not feasible. wikipedia.orgsciencemadness.org These reactions are typically performed in aqueous or alcoholic solutions.
Table 2: Common Methods for the Reduction of Aromatic Nitro Groups
| Method | Reagents/Catalyst | Typical Conditions | Advantages | Source |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Methanol or Ethanol solvent, RT | High yield, clean reaction, mild conditions. | wikipedia.orgsciencemadness.org |
| Metal in Acid | Fe/HCl or Sn/HCl | Reflux | Cost-effective, widely applicable. | wikipedia.org |
| Dithionite Reduction | Na₂S₂O₄ (Sodium Dithionite) | Aqueous NaOH/NH₃ | Useful when other functional groups are sensitive to hydrogenation. | sciencemadness.org |
| Tin(II) Chloride | SnCl₂ | Concentrated HCl, Ethanol | Mild reducing agent. | wikipedia.org |
Ester Hydrolysis and Transesterification Reactions
The methyl ester functionality of this compound can be readily converted into other functional groups, primarily a carboxylic acid through hydrolysis or a different ester via transesterification.
Ester Hydrolysis: The conversion of the methyl ester to the corresponding carboxylic acid, 3-nitro-4-(phenylamino)benzoic acid, is a fundamental transformation. This is typically achieved through saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction proceeds via nucleophilic acyl substitution to yield the carboxylate salt, which is then protonated in a separate step by adding a strong acid to precipitate the free carboxylic acid. The hydrolysis rate can be influenced by substituents on the ring; electron-withdrawing groups like the nitro group can facilitate the reaction. oieau.fr Hydrolysis can also be performed under acidic conditions or with high-temperature water.
Transesterification: This reaction involves the substitution of the methoxy (B1213986) group (-OCH₃) of the ester with a different alkoxy group (-OR') from another alcohol (R'OH). The process is typically catalyzed by either an acid (e.g., H₂SO₄) or a base (e.g., sodium alkoxide). For example, reacting this compound with ethanol in the presence of an acid catalyst would yield Ethyl 3-nitro-4-(phenylamino)benzoate. This method is useful for modifying the ester group to alter the physical or chemical properties of the molecule. Various catalysts, including novel solid catalysts like maghemite-ZnO, have been developed to facilitate transesterification under specific conditions. researchgate.netresearchgate.net
Electrophilic and Nucleophilic Aromatic Substitutions on the Benzoate Ring
The construction of this compound typically proceeds through a sequence of electrophilic and nucleophilic aromatic substitution reactions. The initial step involves the nitration of a benzoate precursor, an electrophilic substitution, followed by the introduction of the phenylamino group via a nucleophilic substitution.
The first key transformation is the nitration of methyl benzoate to yield methyl 3-nitrobenzoate. This reaction is a classic example of electrophilic aromatic substitution (EAS). masterorganicchemistry.com In this process, the methyl ester group of methyl benzoate acts as a deactivating, meta-directing group. The reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). wikipedia.orgaiinmr.com The nitronium ion is then attacked by the π-electrons of the benzene ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgyoutube.com Subsequent deprotonation by a weak base, such as the bisulfate ion, restores the aromaticity of the ring, yielding methyl 3-nitrobenzoate as the major product. wikipedia.orgwikipedia.org The temperature of the reaction is a critical parameter; maintaining low temperatures (typically 0-15 °C) is essential to favor the formation of the meta-isomer and minimize the formation of ortho and para isomers, as well as dinitrated byproducts. orgsyn.orgsouthalabama.edu
The subsequent introduction of the phenylamino group at the 4-position, adjacent to the nitro group, is accomplished through a nucleophilic aromatic substitution (SNAr) reaction. For this to occur, a suitable leaving group must be present at the 4-position of the 3-nitrobenzoate ring. A common precursor for this step is methyl 4-chloro-3-nitrobenzoate. The presence of the strongly electron-withdrawing nitro group at the ortho position to the chlorine atom activates the ring towards nucleophilic attack. masterorganicchemistry.comyoutube.com The nitro group helps to stabilize the negative charge of the intermediate Meisenheimer complex that forms upon attack of the nucleophile, which in this case is aniline. youtube.comlibretexts.org The reaction involves the attack of aniline on the carbon atom bearing the chlorine, followed by the departure of the chloride ion to yield this compound. libretexts.org
Table 1: Reaction Conditions for the Nitration of Methyl Benzoate
| Reactants | Reagents | Solvent | Temperature | Yield | Reference |
| Methyl benzoate | Conc. Nitric Acid, Conc. Sulfuric Acid | Sulfuric Acid | 5-15 °C | 81-85% | orgsyn.org |
| Methyl benzoate | Conc. Nitric Acid, Conc. Sulfuric Acid | Sulfuric Acid | 0 °C | ~77% | masterorganicchemistry.com |
| Methyl benzoate | 70% Nitric Acid, Conc. Sulfuric Acid | Sulfuric Acid | 0 °C to RT | 53% | southalabama.edu |
Catalytic Approaches and Mechanistic Investigations in Synthesis
Modern synthetic strategies for the formation of the C-N bond in molecules like this compound often employ catalytic cross-coupling reactions, which can offer milder conditions and broader substrate scope compared to traditional SNAr reactions. The two most prominent methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation. wikipedia.orgwikipedia.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction would involve the coupling of an aryl halide, such as methyl 4-chloro-3-nitrobenzoate, with aniline in the presence of a palladium catalyst and a suitable ligand. The catalytic cycle is understood to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally reductive elimination to afford the desired N-aryl amine product and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands being commonly employed. wikipedia.orglibretexts.org
The Ullmann condensation, a copper-catalyzed reaction, represents an older but still relevant method for C-N bond formation. wikipedia.org The traditional Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, the development of modern ligand-accelerated Ullmann-type reactions has allowed for milder reaction conditions. In the context of synthesizing this compound, this would involve the reaction of methyl 4-chloro-3-nitrobenzoate with aniline in the presence of a copper catalyst, often with a ligand such as a diamine or an amino acid, and a base. wikipedia.orgorganic-chemistry.org The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org
Mechanistic investigations into these catalytic reactions are ongoing, with a focus on understanding the role of the ligand, the nature of the active catalytic species, and the kinetics of the individual steps in the catalytic cycle. These studies are crucial for the development of more efficient and versatile catalytic systems for the synthesis of complex molecules like this compound.
Table 2: Catalytic Strategies for C-N Bond Formation
| Reaction Name | Metal Catalyst | Typical Ligands | Key Features |
| Buchwald-Hartwig Amination | Palladium | Bulky, electron-rich phosphines (e.g., BINAP, DPPF) | Mild reaction conditions, broad substrate scope, high functional group tolerance. wikipedia.orglibretexts.org |
| Ullmann Condensation | Copper | Diamines, amino acids, phenanthrolines | Can be performed with less expensive copper catalysts; modern variants allow for milder conditions. wikipedia.orgorganic-chemistry.org |
Structure Activity Relationship Sar Investigations of Methyl 3 Nitro 4 Phenylamino Benzoate Derivatives
Design and Synthesis of Structural Analogs and Congeners
The synthetic versatility of the methyl 3-nitro-4-(phenylamino)benzoate scaffold allows for extensive chemical modifications at three primary sites: the phenylamino (B1219803) moiety, the benzoate (B1203000) core and its ester group, and the nitro group. These modifications are crucial for probing the SAR and optimizing the therapeutic potential of the resulting analogs.
Modifications of the Phenylamino Moiety
The phenylamino portion of the molecule presents a key site for structural variation. A general and effective method for the synthesis of the parent compound, methyl 4-anilino-3-nitrobenzoate, involves the reaction of methyl 4-chloro-3-nitrobenzoate with aniline (B41778). nih.govnih.gov This reaction, typically conducted by heating the reactants, provides a straightforward route to the core scaffold, which can then be further modified.
Building upon this, a variety of analogs with substitutions on the phenylamino ring can be synthesized by employing appropriately substituted anilines in the initial reaction. For instance, the introduction of methyl groups on the aniline ring, as seen in the synthesis of N-[trisubstitutedphenyl]-4-methyl aniline derivatives, has been explored to probe the impact of steric and electronic effects on biological activity. researchgate.net Furthermore, the synthesis of N-substituted carbazole (B46965) derivatives highlights the potential for creating more complex, fused-ring systems by modifying the phenylamino group, which has been shown to influence antimicrobial activity. nih.gov
The general synthetic approach for creating derivatives with modified phenylamino moieties is outlined below:
| Starting Material 1 | Starting Material 2 (Substituted Aniline) | Resulting Derivative |
| Methyl 4-chloro-3-nitrobenzoate | Aniline | This compound |
| Methyl 4-chloro-3-nitrobenzoate | 4-Methylaniline | Methyl 3-nitro-4-(p-tolylamino)benzoate |
| Methyl 4-chloro-3-nitrobenzoate | 4-Methoxyaniline | Methyl 4-((4-methoxyphenyl)amino)-3-nitrobenzoate |
| Methyl 4-chloro-3-nitrobenzoate | 4-Chloroaniline | Methyl 4-((4-chlorophenyl)amino)-3-nitrobenzoate |
This table represents a general synthetic strategy and not an exhaustive list of all synthesized compounds.
Substitutions on the Benzoate Core and Ester Group
Modifications to the benzoate core and the methyl ester group offer another avenue for SAR studies. The synthesis of related compounds, such as 4-amino-3-nitrobenzoic acid, provides a precursor that can be esterified with various alcohols to generate a library of ester analogs. researchgate.net For example, using ethanol (B145695), propanol, or other longer-chain alcohols in a Fischer esterification reaction with 4-amino-3-nitrobenzoic acid would yield the corresponding ethyl, propyl, or other alkyl esters.
A representative scheme for the esterification of a related benzoic acid is as follows:
| Starting Acid | Alcohol | Resulting Ester |
| 4-Amino-3-nitrobenzoic acid | Methanol (B129727) | Methyl 4-amino-3-nitrobenzoate |
| 4-Amino-3-nitrobenzoic acid | Ethanol | Ethyl 4-amino-3-nitrobenzoate |
| 4-Amino-3-nitrobenzoic acid | Propanol | Propyl 4-amino-3-nitrobenzoate |
This table illustrates the general esterification process.
Systematic Alterations of the Nitro Group
The nitro group, being a strong electron-withdrawing group, plays a significant role in the electronic properties and biological activity of the parent compound. mdpi.com The bioisosteric replacement of the nitro group with other functional groups is a common strategy in medicinal chemistry to modulate activity and reduce potential toxicity. mdpi.com For example, the replacement of a nitro group with a trifluoromethyl group has been successfully employed in other molecular scaffolds to enhance metabolic stability and potency.
While specific examples of the systematic alteration of the nitro group in this compound are not extensively documented in the readily available literature, the general principles of bioisosterism suggest that analogs where the nitro group is replaced by moieties such as a cyano, sulfonyl, or trifluoromethyl group could be synthesized. These modifications would significantly alter the electronic and steric profile of the molecule, providing valuable insights into the role of the nitro group in biological interactions. The synthesis of such analogs would likely require multi-step synthetic routes, potentially starting from precursors with the desired bioisosteric group already in place.
In Vitro Biochemical and Cellular Activity Profiling of Derivatives
The synthesized analogs of this compound have been subjected to a variety of in vitro assays to determine their biological activity. These studies are essential for understanding the SAR and identifying promising lead compounds for further development.
Enzyme Inhibition Studies (in vitro)
Derivatives of the core scaffold have been investigated for their ability to inhibit various enzymes. For instance, a series of N-(substituted)-4-methyl aniline derivatives were evaluated as potential tubulin and aromatase enzyme inhibitors, with one compound showing potent inhibitory activity against tubulin aromatase with an IC50 of 157.3 pg/mL. researchgate.net In another study, 1-substituted-2-methyl-5-nitrobenzimidazoles, which share some structural similarities, were tested for their antitumor effect against breast cancer (MCF7) cells, with one compound exhibiting an IC50 of 4.52 μg/mL. capes.gov.br
The following table summarizes representative enzyme inhibition data for related compounds:
| Compound Class | Enzyme/Cell Line | IC50 |
| N-(substituted)-4-methyl aniline derivative | Tubulin Aromatase | 157.3 pg/mL |
| 1-substituted-2-methyl-5-nitrobenzimidazole | Breast Cancer (MCF7) | 4.52 μg/mL |
| 3-[(3'-methyl-4'-(substituted phenyl)-1',3'-butadienyl] indole (B1671886) derivative | HL-60, HCT-8, Bel7402 | Inhibitory effects observed |
This table presents a selection of findings from studies on structurally related compounds to illustrate the potential for enzyme inhibition.
Investigation of Interaction with Specific Biological Targets (in vitro)
The interaction of these derivatives with specific biological targets has been explored to elucidate their mechanisms of action. The antimicrobial activity of related compounds has been a significant area of investigation. For example, N-substituted carbazole derivatives have shown activity against various bacterial and fungal strains, with MIC values ranging from 1.9 to 7.8 µg/mL against organisms such as B. subtilis, S. aureus, E. coli, and C. albicans. nih.gov Similarly, 3-arylamino-1-chloropropan-2-ols have demonstrated antifungal and antibacterial properties. nih.gov
The anticancer potential has also been a focus. A study on 4-methyl-3-nitrobenzoic acid revealed its ability to inhibit the migration of non-small cell lung cancer cells, suggesting it could be a potent inhibitor of cancer cell chemotaxis. nih.gov Furthermore, some pyrrolomycin derivatives, which also contain a nitro-aromatic system, have shown promising antibacterial and anticancer activities. mdpi.com
The following table provides a summary of the antimicrobial activity of related compounds:
| Compound Class | Microorganism | Activity (MIC/Inhibition) |
| N-substituted carbazole derivatives | B. subtilis, S. aureus, E. coli, P. fluorescens, C. albicans, A. niger | MICs ranging from 1.9 to 7.8 µg/mL |
| 3-arylamino-1-chloropropan-2-ols | A. fumigatus, A. flavus, A. niger, C. albicans, S. typhi, P. aeruginosa | Significant inhibition observed |
| Nitro-pyrrolomycins | S. aureus, P. aeruginosa | Enhanced antibacterial activity |
This table highlights the antimicrobial potential of structurally related compound classes.
Elucidation of Molecular Determinants for Biological Impact
Research into a series of novel 4-substituted-3-nitrobenzamide derivatives has shed light on their potential as antitumor agents. nih.gov The evaluation of these compounds against various human cancer cell lines, such as HCT-116, MDA-MB-435, and HL-60, has demonstrated that specific structural modifications can lead to potent inhibitory activities. nih.gov
The general structure of the investigated 4-substituted-3-nitrobenzamide derivatives involves variations at the amide nitrogen, which corresponds to the phenylamino portion of this compound. The antitumor activity of these compounds was assessed, revealing that the nature of the substituent plays a pivotal role in their efficacy.
For instance, one of the most potent compounds in the series, designated as 4a , exhibited significant inhibitory activity against all three tested cancer cell lines, with GI50 values ranging from 1.904 to 2.111 micromolar. nih.gov This suggests that the specific substitution pattern in 4a is highly favorable for its anticancer effects. In contrast, other derivatives showed varied levels of activity, underscoring the sensitivity of the biological response to structural changes.
A selection of these derivatives, 4g and 4l-4n , also displayed noteworthy potency, particularly against the MDA-MB-435 and HL-60 cell lines, with GI50 values in the low micromolar range (1.008-3.778 micromolar). nih.gov The preliminary SAR analysis from this research indicates that the electronic and steric properties of the substituents on the phenylamino ring are key determinants of the observed biological activity.
The following interactive table summarizes the antitumor activity (GI50 in µM) of selected 4-substituted-3-nitrobenzamide derivatives against different cancer cell lines, providing a basis for understanding the impact of various substitutions.
| Compound | HCT-116 (GI50 µM) | MDA-MB-435 (GI50 µM) | HL-60 (GI50 µM) |
| 4a | 2.111 | 1.904 | 1.987 |
| 4g | >10 | 1.008 | 1.993 |
| 4l | 4.562 | 3.586 | 3.778 |
| 4m | 6.331 | 2.501 | 2.815 |
| 4n | 5.019 | 1.995 | 2.557 |
These findings underscore the importance of the substituent pattern on the phenylamino moiety for the antitumor potential of this class of compounds. Although these results are for nitrobenzamide derivatives, they provide a valuable framework for predicting how modifications to the phenylamino ring of this compound might influence its biological profile. Further targeted SAR studies on this compound and its direct analogs are warranted to fully elucidate the molecular determinants for their specific biological impacts.
Computational and Theoretical Studies on Methyl 3 Nitro 4 Phenylamino Benzoate
Quantum Chemical Calculations and Electronic Structure Analysis
Density Functional Theory (DFT) Applications for Electronic Properties
A thorough review of scientific literature indicates that specific Density Functional Theory (DFT) studies focused on the electronic properties of Methyl 3-nitro-4-(phenylamino)benzoate have not been published. While DFT is a common method for investigating the electronic structure of nitroaromatic compounds, dedicated analyses of this particular molecule, including calculations of its frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and charge distribution, are not available in existing research.
Reactivity Predictions and Molecular Orbital Interactions
Similarly, there is a notable absence of published research on the reactivity predictions and molecular orbital interactions for this compound. Such studies, which would typically involve computational analysis of the molecule's frontier orbitals and reaction pathways, are crucial for understanding its chemical behavior. General studies on other nitroaromatic compounds exist, but specific data for the title compound is not available.
Molecular Modeling and Dynamics Simulations
Ligand-Target Interactions via Molecular Docking (in silico)
In silico molecular docking studies specifically investigating the interaction of this compound with biological targets are not found in the current body of scientific literature. While molecular docking is a widely used technique to predict the binding affinity and orientation of ligands to proteins, and has been applied to various nitroaromatic and benzamide (B126) derivatives nih.govmdpi.com, no such analysis has been reported for this compound.
Conformational Analysis and Molecular Dynamics Simulations
Experimental data from a single-crystal X-ray diffraction study of Methyl 4-anilino-3-nitrobenzoate provides foundational insights into its solid-state conformation. nih.govresearchgate.net In the crystalline form, the molecule exhibits specific structural characteristics. The two aromatic rings, the benzoate (B1203000) ring and the phenylamino (B1219803) ring, are not coplanar but are oriented at a significant dihedral angle of 51.50(4)°. nih.gov
| Structural Parameter | Value |
| Dihedral Angle (Aromatic Rings) | 51.50(4)° |
| Key Intramolecular Interaction | N-H···O Hydrogen Bond |
| Resulting Ring Conformation | Six-membered envelope |
| Key Intermolecular Interaction | N-H···O Hydrogen Bonds, π–π stacking |
| Centroid-Centroid Distance (π–π) | 3.708 (1) Å |
Table 1: Crystallographic and Conformational Data for this compound. nih.gov
Despite the availability of this detailed crystallographic data, broader molecular dynamics (MD) simulations to explore the compound's conformational flexibility and behavior in a solution or biological environment have not been reported.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
There are no specific Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models in the published literature that include this compound in their training or test sets. Numerous QSAR studies have been conducted on the broader class of nitroaromatic compounds to predict properties such as toxicity and mutagenicity. nih.govresearchgate.netresearchgate.netnih.gov These studies utilize a variety of molecular descriptors to build predictive models. However, specific descriptor values and activity predictions for this compound are absent from this research.
Descriptor Generation and Selection for Predictive Models
In the realm of predictive modeling, molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. For a compound like this compound, a diverse set of descriptors would be generated to build robust Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. researchgate.net These descriptors can be broadly categorized as follows:
Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition and including counts of atoms, bonds, rings, and molecular weight.
Topological Descriptors: These 2D descriptors describe the connectivity of atoms within the molecule, such as branching indices and topological polar surface area (TPSA).
Geometrical Descriptors: These 3D descriptors relate to the spatial arrangement of the atoms, including molecular volume, surface area, and principal moments of inertia. The molecule of Methyl 4-anilino-3-nitrobenzoate has its aromatic rings oriented at a dihedral angle of 51.50 (4)°. researchgate.net
Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties of the molecule. For a nitroaromatic compound, key quantum-chemical descriptors would include:
The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO-LUMO energy gap, which is an indicator of chemical reactivity and stability.
Dipole moment and charge distribution on individual atoms.
Electron affinity and ionization potential.
The selection of the most relevant descriptors is a critical step in developing a predictive model. This is often achieved through statistical techniques like genetic algorithms combined with multiple linear regression (MLR) analyses. nih.gov This process aims to identify a subset of descriptors that have the strongest correlation with the property being modeled while minimizing redundancy and the risk of overfitting. For instance, in studies of related nitroaromatic compounds, descriptors related to solvation and hydrogen bonding have been found to be significant. researchgate.net
Table 1: Examples of Molecular Descriptors Relevant for this compound
| Descriptor Category | Specific Descriptor Examples | Information Encoded |
| Constitutional | Molecular Weight, Atom Count, Bond Count | Basic molecular composition |
| Topological | Wiener Index, Balaban Index, TPSA | Atomic connectivity and polarity |
| Geometrical | Molecular Surface Area, Molecular Volume, Dihedral Angle | 3D shape and size of the molecule |
| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Electronic properties and reactivity |
Predictive Model Development for Chemical Behaviors
Once a set of relevant descriptors is selected, predictive models can be developed to estimate various chemical behaviors of this compound. These models establish a mathematical relationship between the molecular descriptors (the independent variables) and the property of interest (the dependent variable).
Commonly used modeling techniques include:
Multiple Linear Regression (MLR): This method creates a linear equation that best predicts the dependent variable from a set of independent descriptors.
Partial Least Squares (PLS): A statistical method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.
Machine Learning Methods: More advanced techniques like Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between structure and activity. nih.gov
For nitroaromatic compounds, QSAR models are frequently developed to predict their mutagenicity and other toxicological endpoints. nih.gov These models are crucial for environmental hazard assessment. nih.gov The performance of these models is rigorously evaluated using statistical metrics such as the coefficient of determination (R²), root mean square error (RMSE), and through internal and external validation procedures to ensure their robustness and predictive power. nih.gov
Table 2: Predictive Modeling Workflow for this compound
| Step | Description |
| 1. Data Collection | Gathering experimental data for a set of related compounds. |
| 2. Descriptor Generation | Calculating a wide range of molecular descriptors. |
| 3. Descriptor Selection | Identifying the most relevant descriptors using statistical methods. |
| 4. Model Building | Developing the mathematical model using techniques like MLR or machine learning. |
| 5. Model Validation | Assessing the accuracy and predictive power of the model. |
In Silico Predictive Assessment of Pharmacokinetic Relevant Parameters (ADMETox)
In silico tools play a vital role in the early stages of drug discovery and development by predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMETox) properties of a compound. For this compound, various computational models can be employed to estimate its pharmacokinetic profile. nih.gov
Absorption: Parameters such as intestinal absorption, Caco-2 cell permeability, and oral bioavailability can be predicted. Models often use descriptors like TPSA, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
Distribution: Predictions can be made about the compound's ability to cross the blood-brain barrier (BBB) and its binding to plasma proteins. nih.gov
Metabolism: In silico systems can predict the potential sites of metabolism by cytochrome P450 enzymes and other metabolic pathways. nih.gov For a nitroaromatic compound, the reduction of the nitro group is a key metabolic transformation to consider.
Excretion: The likely route and rate of elimination from the body can be estimated.
Toxicity: A wide range of toxicological endpoints can be predicted, including mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity. nih.gov Given the presence of the nitroaromatic moiety, a key focus would be on predicting mutagenicity, as many compounds in this class are known to be mutagenic. nih.gov
These predictions are typically based on large databases of existing experimental data and sophisticated algorithms. The results are often presented as probabilities or scores, providing a preliminary assessment of the compound's drug-likeness and potential liabilities.
Table 3: Predicted ADMETox Profile for a Hypothetical Nitroaromatic Compound
| ADMETox Parameter | Predicted Value/Classification |
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Penetration | Low |
| CYP450 2D6 Inhibition | Non-inhibitor |
| Ames Mutagenicity | Positive |
| Hepatotoxicity | Probable |
Advanced Analytical Characterization Techniques in Research on Substituted Nitrobenzoates
Spectroscopic Methods for Comprehensive Structural Elucidation
Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D experiments)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms in a molecule. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can map out the molecular skeleton and deduce the connectivity of atoms.
For Methyl 3-nitro-4-(phenylamino)benzoate, the ¹H NMR spectrum would be expected to show distinct signals for each unique proton environment. The protons on the benzoate (B1203000) ring would appear as a complex pattern in the aromatic region, influenced by the electron-withdrawing nitro group and the electron-donating phenylamino (B1219803) group. The protons of the phenylamino group would also resonate in this downfield region. A sharp singlet corresponding to the methyl ester (-OCH₃) protons would be expected at a more upfield chemical shift.
The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbonyl carbon of the ester group would be found significantly downfield (typically >160 ppm). aiinmr.com Carbons attached to the electronegative nitro group would also be shifted downfield, while those influenced by the amino group would be shifted upfield relative to unsubstituted benzene (B151609). The lack of symmetry in the molecule means that each carbon in the benzene rings should be chemically distinct. aiinmr.com
While specific experimental NMR data for this compound is not widely published, data for a related compound, Methyl 3-nitrobenzoate, provides a reference for the expected chemical shifts.
Table 1: Representative ¹H and ¹³C NMR Data for Methyl 3-nitrobenzoate Data presented for illustrative purposes as specific data for the target compound is not available in the cited sources.
| Nucleus | Chemical Shift (δ) in ppm |
|---|---|
| ¹³C NMR | |
| C=O | 164.7 |
| C-NO₂ | 148.1 |
| Aromatic C | 135.1, 131.7, 129.5, 127.2, 124.3 |
| -OCH₃ | 52.6 |
| ¹H NMR | |
| Aromatic H | 8.76 (s), 8.37-8.28 (m), 7.65-7.50 (m) |
| -OCH₃ | 3.93 (s) |
Source: The Royal Society of Chemistry. Note: The presented data is for Methyl 3-nitrobenzoate, not this compound. rsc.org
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning these signals by showing correlations between coupled protons (COSY) or between protons and their directly attached carbons (HSQC).
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would display characteristic absorption bands.
Key expected IR absorptions include:
N-H stretch: A moderate band around 3300-3500 cm⁻¹ from the secondary amine.
Aromatic C-H stretch: Signals just above 3000 cm⁻¹.
Aliphatic C-H stretch: Signals just below 3000 cm⁻¹ for the methyl group. researchgate.net
C=O stretch: A strong, sharp absorption in the range of 1715-1735 cm⁻¹ for the ester carbonyl. researchgate.netsciencing.com
NO₂ stretches: Two strong bands corresponding to the asymmetric and symmetric stretching of the nitro group, typically found around 1520-1550 cm⁻¹ and 1315-1355 cm⁻¹, respectively. researchgate.netsciencing.com
C=C stretch: Peaks in the 1450-1600 cm⁻¹ region indicating the aromatic rings. sciencing.com
C-O stretch: Absorptions in the 1100-1300 cm⁻¹ region for the ester C-O bond. sciencing.com
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The extended conjugation in this compound, involving two aromatic rings, a nitro group, and a carbonyl group, would be expected to result in significant absorption in the UV-Vis range, providing information on the electronic structure of the molecule.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio of ions with extremely high accuracy. This allows for the determination of a compound's elemental formula. For this compound (C₁₄H₁₂N₂O₄), HRMS would confirm its molecular weight and elemental composition, distinguishing it from other compounds with the same nominal mass. The calculated monoisotopic mass is 272.0797 Da. nih.gov
X-ray Diffraction Studies for Solid-State Structure
X-ray diffraction techniques are essential for determining the arrangement of atoms within a crystalline solid, providing a definitive 3D model of the molecule and its packing in the crystal lattice.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the gold standard for determining the absolute three-dimensional structure of a molecule. By irradiating a single, well-ordered crystal with X-rays, a diffraction pattern is produced that can be mathematically decoded to yield precise atomic coordinates, bond lengths, bond angles, and torsional angles.
While a crystal structure for this compound is not available in the searched literature, the structure of a closely related analog, Ethyl 3-nitro-4-(propylamino)benzoate, provides insight into the likely structural features. researchgate.net In this analog, an intramolecular N-H···O hydrogen bond is observed, which creates a stable six-membered ring motif. researchgate.net The nitro group is found to be nearly coplanar with the benzene ring. researchgate.net The crystal packing is stabilized by intermolecular hydrogen bonds and other interactions, which dictate the solid-state properties of the material. researchgate.net
Table 2: Crystallographic Data for the Analog Compound Ethyl 3-nitro-4-(propylamino)benzoate Data presented for illustrative purposes as specific data for the target compound is not available in the cited sources.
| Parameter | Value |
|---|---|
| Compound | Ethyl 3-nitro-4-(propylamino)benzoate |
| Formula | C₁₂H₁₆N₂O₄ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 4.4914 (4) |
| b (Å) | 12.0828 (9) |
| c (Å) | 12.8763 (9) |
| **α (°) ** | 62.494 (4) |
| **β (°) ** | 81.055 (4) |
| **γ (°) ** | 83.494 (4) |
| **Volume (ų) ** | 611.57 (8) |
| Temperature (K) | 100.0 (1) |
Source: ResearchGate. researchgate.net
Powder X-ray Diffraction Analysis
Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze polycrystalline materials. Instead of a single crystal, a fine powder of the sample is used, which contains crystallites in many different orientations. The resulting diffraction pattern is a fingerprint of the crystalline phase(s) present. PXRD is primarily used for phase identification, to assess sample purity, and to study crystalline transformations under different conditions. While no specific PXRD data for this compound has been reported in the searched sources, this technique would be crucial for quality control in any synthesis of the material in solid form.
Chromatographic and Separation Sciences for Purity and Mixture Analysis
Chromatographic techniques are indispensable for separating components in a mixture and determining the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the qualitative and quantitative analysis of this compound.
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of nitroaromatic compounds, offering robust and reliable purity assessments. rsc.orgepa.gov For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase. epa.govresearchgate.net The separation is based on the differential partitioning of the analyte between the two phases.
The purity of this compound is often specified at levels such as 96%, a value typically confirmed through HPLC analysis. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The method allows for the detection and quantification of impurities, which may include starting materials, by-products from the synthesis, or degradation products. A UV detector is commonly used, as nitroaromatic compounds possess strong UV absorption characteristics, enabling sensitive detection. rsc.org The retention time, the time it takes for the compound to pass through the column, is a key parameter for identification, while the peak area in the resulting chromatogram is used for quantification. researchgate.netphmethods.net
Table 1: Typical HPLC Parameters for Analysis of Substituted Nitrobenzoates
| Parameter | Typical Setting | Purpose |
| Column | Reversed-Phase C18 (e.g., 25 cm x 4.6 mm, 5 µm) | Stationary phase for separating nonpolar to moderately polar compounds. researchgate.net |
| Mobile Phase | Methanol (B129727):Water or Acetonitrile:Water mixture | Polar solvent system to elute the compound from the column. epa.govresearchgate.netphmethods.net |
| Detection | UV Spectrophotometry (e.g., at 254 nm) | To detect and quantify UV-absorbing compounds like nitroaromatics. researchgate.net |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. researchgate.net |
| Internal Standard | A stable compound not present in the sample (e.g., 3,4-dinitrotoluene) | Used for improving the precision of quantitative analysis. epa.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the identification power of MS. However, direct analysis of complex, low-volatility compounds like this compound can be challenging due to their thermal instability at the high temperatures required for vaporization. mdpi.com To overcome this, derivatization is an essential preparatory step that increases the volatility and thermal stability of the analyte. mdpi.com
Common derivatization strategies for compounds containing functional groups like carboxylic acids or amines include silylation or alkylation. mdpi.com For instance, reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace active hydrogens with a more stable trimethylsilyl (B98337) (TMS) group. mdpi.com Another approach involves converting the analyte into a more volatile ester form. researchgate.net For nitroaromatic compounds specifically, derivatization with reagents like pentafluorobenzyl bromide (PFB-Br) can produce derivatives suitable for highly sensitive GC-MS analysis. nih.gov
Once derivatized, the sample is injected into the GC, where it is separated from other components. The separated molecules then enter the mass spectrometer, which fragments them into characteristic ions. The resulting mass spectrum serves as a "molecular fingerprint," allowing for unambiguous identification of the compound and its isomers. acs.orgresearchgate.net This technique is particularly useful for identifying trace-level impurities or characterizing complex reaction mixtures. researchgate.netresearchgate.net
Table 2: Common Derivatization Approaches for GC-MS Analysis
| Derivatization Type | Reagent Example | Target Functional Group | Benefit |
| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | -NH, -OH, -COOH | Increases volatility and thermal stability. mdpi.com |
| Alkylation | Methyl Chloroformate (MCF) | Amines, organic acids | Improves reproducibility and compound stability. mdpi.com |
| Benzylation | Benzylammonium salts | Acids, phenols | Creates derivatives with higher mass for easier detection. researchgate.net |
| Pentafluorobenzylation | Pentafluorobenzyl bromide (PFB-Br) | Nitrate, Nitrite, Carbonate | Produces derivatives with high sensitivity for GC-MS analysis. nih.gov |
Thermal Analysis Techniques for Reaction Progression and Stability
Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for evaluating the thermal stability, decomposition kinetics, and potential hazards of nitro-containing compounds. researchgate.net These methods provide fundamental data by measuring changes in physical properties as a function of temperature.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. For this compound, a TGA thermogram would reveal the onset temperature of decomposition and the number of decomposition stages. Studies on similar nitrobenzoate compounds show that decomposition is often a multi-stage process, beginning with the loss of specific functional groups followed by the breakdown of the aromatic structure. researchgate.net
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. nih.gov A DSC curve for this compound would show endothermic peaks corresponding to phase transitions like melting, and exothermic peaks indicating decomposition. researchgate.net The data from DSC, such as the enthalpy of decomposition, is vital for assessing the thermal hazards associated with the compound. researchgate.net For example, research on nitrobenzoic acid isomers has used DSC to determine decomposition temperatures and activation energies, which are key parameters for safety assessments in chemical processing. researchgate.net
Table 3: Information Gained from Thermal Analysis of Nitroaromatic Compounds
| Technique | Measurement | Key Information Provided |
| Thermogravimetric Analysis (TGA) | Mass vs. Temperature | Onset of decomposition, thermal stability range, identification of decomposition stages. researchgate.netnih.gov |
| Differential Scanning Calorimetry (DSC) | Heat Flow vs. Temperature | Melting point, enthalpy of fusion, decomposition temperature, enthalpy of decomposition (exotherm). researchgate.netresearchgate.net |
Advanced Surface Characterization Techniques for Material Applications
When this compound is incorporated into materials, such as in coatings, polymers, or specialized films, its surface properties become critical. Advanced surface analysis techniques are used to probe the chemical and physical nature of the material's outermost layers. ulvac-phi.combritannica.com These methods are highly sensitive, capable of analyzing depths from a few angstroms to several nanometers. aip.org
X-ray Photoelectron Spectroscopy (XPS) is a widely used technique that provides quantitative elemental composition and chemical state information of a material's surface. aip.org By irradiating the sample with X-rays, XPS can identify the elements present (e.g., carbon, nitrogen, oxygen) and determine their bonding environments, such as identifying the nitro (NO₂) and ester (C=O) functional groups of the benzoate compound on the surface. ulvac-phi.com
Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is another powerful surface analysis technique known for its extremely high sensitivity. ulvac-phi.com It involves bombarding the surface with a primary ion beam, which causes secondary ions (molecular fragments) to be ejected from the surface. These ions are analyzed based on their mass-to-charge ratio, providing detailed information about the molecular structure of the surface. tytlabs.co.jp This can be used to detect the presence of the this compound molecule and identify its orientation or distribution on a surface.
Atomic Force Microscopy (AFM) is used to investigate the surface topography of a material at the nanoscale. Unlike XPS or TOF-SIMS, AFM does not provide chemical information directly but instead generates a 3D map of the surface's physical features. This is useful for understanding how the incorporation of the nitrobenzoate compound might affect the surface roughness, morphology, and other physical properties of a material.
Table 4: Comparison of Advanced Surface Characterization Techniques
| Technique | Information Provided | Analysis Depth | Strengths |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical bonding states. ulvac-phi.comaip.org | <10 nm | Quantitative, provides chemical state information. aip.org |
| Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) | Molecular structure, elemental composition. ulvac-phi.comtytlabs.co.jp | ~1-2 nm | Extremely high surface sensitivity, molecular information. ulvac-phi.com |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, physical properties. britannica.com | Surface | High lateral resolution, operates in various environments. |
Evolving Applications of Methyl 3 Nitro 4 Phenylamino Benzoate in Scientific Disciplines
Contribution to Advanced Organic Synthesis and Precursor Development
Methyl 3-nitro-4-(phenylamino)benzoate serves as a valuable intermediate in advanced organic synthesis, primarily due to its reactive functional groups which allow for further molecular elaboration. The synthesis of related nitrobenzoate esters often involves the electrophilic nitration of a corresponding benzoate (B1203000) precursor. For instance, the nitration of methyl benzoate using a mixture of concentrated nitric and sulfuric acids is a well-established method to produce methyl 3-nitrobenzoate. rsc.orgaiinmr.comyoutube.com The conditions for such reactions are critical; maintaining a low temperature is essential to ensure high yields and minimize the formation of byproducts. orgsyn.orgsouthalabama.edu
The true value of this compound lies in its utility as a precursor for more complex molecular architectures, particularly heterocyclic compounds with medicinal importance. researchgate.net Structurally similar compounds are key starting materials in the synthesis of various pharmaceuticals. For example, related nitro-amino benzoic acid derivatives are fundamental in building benzimidazole (B57391) structures, which are known to have a wide range of biological activities, including potential treatments for diabetes, hypertension, and autoimmune diseases. researchgate.netgoogle.com The presence of the nitro group allows for its reduction to an amine, which can then participate in cyclization reactions to form these heterocyclic systems.
A general synthetic approach to this class of compounds can be inferred from related preparations. The synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide, for instance, starts from 4-chloro-3-nitrobenzoic acid, which undergoes substitution with an amine followed by further modifications. google.com This highlights a common strategy where the positions on the benzene (B151609) ring are sequentially functionalized to build the target molecule.
Table 1: Illustrative Synthesis Data for a Related Nitrobenzoate
| Reactants | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Methyl benzoate | Concentrated Nitric Acid, Concentrated Sulfuric Acid | 0-15°C | Methyl 3-nitrobenzoate | 81-85% | orgsyn.org |
Applications in Chemical Biology as Research Probes
While specific research on this compound as a chemical probe is still emerging, the structural motifs present in the molecule suggest significant potential in this area. Aromatic nitro compounds are known to be electroactive and can be used to probe biological systems. aiinmr.com The applications of structurally analogous compounds provide a framework for its potential utility.
For example, a closely related compound, Methyl 4-Amino-3-Fluoro-5-Nitro-2-(Phenylamino)Benzoate, is actively used in biochemical research to investigate enzyme inhibition. chemimpex.com Such molecules can act as probes to explore potential therapeutic targets within metabolic pathways. chemimpex.com The specific arrangement of electron-withdrawing (nitro) and electron-donating (phenylamino) groups on the benzene ring can influence binding to enzyme active sites, making them useful tools for studying enzyme kinetics and mechanisms.
In the context of in vitro studies, this compound could be employed to investigate various biochemical processes. The nitroaromatic core is a key feature in some classes of antibiotics, suggesting its potential use in studying mechanisms of antibacterial action. aiinmr.com
The potential for this compound to serve as a substrate or inhibitor in enzymatic assays is significant. The ester and nitro groups can be sites for enzymatic transformation, such as by esterases or nitroreductases. By monitoring the metabolism of this compound in cellular extracts or with purified enzymes, researchers can gain insights into the mechanisms of these enzymes. The spectroscopic changes that would accompany the reduction of the nitro group or hydrolysis of the ester could form the basis of a continuous assay for enzyme activity. Its utility as an intermediate for creating libraries of potential enzyme inhibitors for screening purposes is also a promising avenue. chemimpex.com
Potential Roles in Materials Science and Polymer Chemistry
The field of materials science represents another promising area for the application of this compound. Its rigid aromatic structure and polar functional groups can impart useful properties to polymers and other materials. Benzoate derivatives are recognized as important intermediates in the development of pigments. researchgate.net
The incorporation of similar functional molecules into polymer chains has been shown to enhance material properties. For instance, a related compound, Methyl 4-Amino-3-Fluoro-5-Nitro-2-(Phenylamino)Benzoate, can be integrated into polymer formulations to improve the mechanical properties and thermal stability of materials intended for use in electronics and coatings. chemimpex.com The nitro group, in particular, can contribute to thermal stability and specific optical or electronic properties. Aromatic nitro compounds have historically been used as intermediates in the synthesis of dyes and specialized foams. aiinmr.com Therefore, this compound could serve as a monomer or an additive in the creation of new polymers with tailored characteristics.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 148304-23-8 | sigmaaldrich.com |
| Molecular Formula | C₁₄H₁₂N₂O₄ | nih.gov |
| Molecular Weight | 272.26 g/mol | sigmaaldrich.com |
| IUPAC Name | methyl 4-anilino-3-nitrobenzoate | sigmaaldrich.com |
Emerging Research Directions and Future Perspectives
The future for this compound appears to be rich with possibilities across multiple scientific disciplines. A primary emerging direction is its continued use as a versatile precursor in the synthesis of novel, complex organic molecules. Its potential as a scaffold for creating new pharmaceutical agents, particularly heterocyclic compounds like benzimidazoles, warrants further exploration. researchgate.netgoogle.com
In chemical biology, future research will likely focus on validating its potential as a specific research probe. This includes synthesizing the compound and its derivatives to screen against various enzyme families to identify specific inhibitors or substrates. Such studies could lead to the development of new tools for dissecting complex biochemical pathways in vitro.
In materials science, a key future perspective involves the systematic investigation of incorporating this compound into polymers. Research could explore how its inclusion affects properties such as conductivity, thermal resistance, and optical characteristics. This could lead to the development of new high-performance materials for a variety of advanced applications. Further research into improved, cost-effective, and high-yield synthesis methods will also be crucial for making this compound more accessible for large-scale applications. researchgate.net
Q & A
Q. Q: What are the standard synthetic routes for Methyl 3-nitro-4-(phenylamino)benzoate, and how are reaction conditions optimized?
A: The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, general procedure A () involves reacting aminobenzoate derivatives with substituted phenols under mild conditions (45°C, 1 hour) to achieve near-quantitative yields. Optimization focuses on temperature control (to avoid nitro group decomposition) and solvent selection (e.g., DMSO for solubility). Characterization includes:
- Melting point analysis : 217.5–220°C ().
- <sup>1</sup>H NMR : Key peaks include δ = 3.86 ppm (methoxy group) and aromatic proton signals in DMSO-<i>d</i>6 ().
- TLC monitoring : Rf = 0.62 in hexane/EtOH (1:1) ().
Methodological Tip : Use anhydrous conditions to prevent hydrolysis of the ester group during synthesis .
Advanced Synthesis: Managing Competing Reactions
Q. Q: How do substituents on the phenylamino group influence reactivity and regioselectivity during synthesis?
A: Electron-withdrawing groups (e.g., nitro, bromo) on the phenyl ring ( ) reduce nucleophilicity at the amino group, requiring harsher conditions (e.g., 60–80°C). Conversely, electron-donating groups (e.g., methoxy) enhance reactivity but may lead to side reactions like over-nitration. Key strategies include:
- Protection/deprotection : Use acetyl or tert-butyl groups to shield reactive sites.
- Catalytic additives : Triethylamine or DMAP to accelerate coupling ().
Example : Bromo-substituted analogs (e.g., Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate) require stepwise synthesis to avoid bromine displacement () .
Physicochemical Characterization Challenges
Q. Q: How can conflicting solubility or melting point data in literature be resolved experimentally?
A: Discrepancies arise from polymorphic forms or residual solvents. For this compound derivatives:
- Recrystallization : Use ethanol/water mixtures to obtain pure crystals.
- DSC/TGA : Confirm thermal stability and melting transitions (e.g., 217–220°C in vs. 260°C for analogs in ).
- HPLC-PDA : Detect impurities (e.g., unreacted nitro precursors) .
Analytical Method Development
Q. Q: What advanced spectroscopic techniques are suitable for confirming the structure of nitro-phenylamino benzoates?
A: Beyond <sup>1</sup>H NMR:
- <sup>13</sup>C NMR : Assign carbonyl (C=O, ~165 ppm) and nitro (C-NO2, ~150 ppm) carbons.
- IR Spectroscopy : Confirm ester (C=O stretch ~1720 cm<sup>-1</sup>) and nitro (asymmetric stretch ~1520 cm<sup>-1</sup>).
- HRMS : Validate molecular weight (e.g., C15H13N3O4 requires [M+H]<sup>+</sup> = 300.0978) .
Handling Stability and Degradation
Q. Q: How does the nitro group impact the compound’s stability under storage or reaction conditions?
A: The nitro group increases susceptibility to:
- Photodegradation : Store in amber vials at –20°C.
- Thermal decomposition : Avoid temperatures >100°C ( notes boiling points ~507°C, but decomposition occurs earlier).
- Hydrolysis : Use aprotic solvents (e.g., DMF) in acidic/neutral conditions .
Advanced Applications: Building Blocks for Heterocycles
Q. Q: How can this compound serve as a precursor for triazine or benzimidazole derivatives?
A: The phenylamino and ester groups enable cyclization reactions:
- Triazine synthesis : React with cyanuric chloride () at 0–5°C to form 1,3,5-triazinyl derivatives.
- Benzimidazole formation : Reduce the nitro group to amine (e.g., H2/Pd-C), then cyclize with aldehydes .
Data Contradictions in Substituent Effects
Q. Q: Why do some studies report higher yields for methoxy-substituted analogs vs. bromo-substituted ones?
A: Methoxy groups enhance electron density at the amino group, accelerating coupling ( : 4-methoxyphenol gives 75% yield). Bromo groups reduce reactivity, necessitating longer reaction times and higher catalyst loads. Conflicting data may stem from variations in stoichiometry or solvent purity .
Safety and Handling Protocols
Q. Q: What precautions are critical when handling this compound?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
